molecular formula C21H23NO3 B317975 N,N-diallyl-4-(2-phenoxyethoxy)benzamide

N,N-diallyl-4-(2-phenoxyethoxy)benzamide

Cat. No.: B317975
M. Wt: 337.4 g/mol
InChI Key: WGTVCHSQOBBBMI-UHFFFAOYSA-N
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Description

N,N-Diallyl-4-(2-phenoxyethoxy)benzamide is a benzamide derivative characterized by two key structural features:

  • Diallyl substitution on the benzamide nitrogen.
  • A 2-phenoxyethoxy group at the para position of the benzamide ring.

Properties

Molecular Formula

C21H23NO3

Molecular Weight

337.4 g/mol

IUPAC Name

4-(2-phenoxyethoxy)-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C21H23NO3/c1-3-14-22(15-4-2)21(23)18-10-12-20(13-11-18)25-17-16-24-19-8-6-5-7-9-19/h3-13H,1-2,14-17H2

InChI Key

WGTVCHSQOBBBMI-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=C(C=C1)OCCOC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Comparison with Analogous Benzamides

Substituent Variations on the Benzamide Core

Table 1: Key Structural Differences Among Benzamide Derivatives
Compound Name Substituent on N-Aryl Group Para-Substituent on Benzamide Key Functional Groups Reference
N,N-Diallyl-4-(2-phenoxyethoxy)benzamide Diallyl 2-Phenoxyethoxy Ether, Allyl Target
N-(2-Nitrophenyl)-4-bromobenzamide 2-Nitrophenyl Bromo Nitro, Bromo
N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B) Phenethyl (dimethoxy) None Methoxy, Amide
HPAPB (N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide) p-Tolyl, Hydroxy Phenylacetyl Hydroxamic acid, Acetyl
4-Fluoro-N-[4-(2-phenoxyethoxy)benzyl]aniline Benzyl (phenoxyethoxy) Fluoro Ether, Fluoro

Key Observations :

  • Electron-withdrawing vs. donating groups: Compounds like HPAPB (hydroxamic acid) and 4-bromo derivatives exhibit electron-withdrawing effects, altering reactivity compared to the target compound's ether-linked phenoxyethoxy group.

Spectroscopic Data

Table 2: Comparative IR and NMR Features
Compound IR Absorptions (cm⁻¹) Key ¹H-NMR Signals (δ, ppm) Reference
Target Compound ~1680 (C=O), ~1240 (C-O-C ether) 5.0–6.0 (allyl CH₂), 4.2 (OCH₂CH₂O) Inferred
HPAPB 1650–1680 (C=O), ~3300 (N-H) 7.8–8.2 (aromatic H), 2.3 (CH₃ tolyl)
Hydrazinecarbothioamides 1243–1258 (C=S), 1663–1682 (C=O) 10.5–12.0 (NH), 7.5–8.5 (aromatic H)

Notes:

  • The absence of C=O IR bands in triazole derivatives confirms cyclization, contrasting with the target compound’s intact amide group.
  • Allyl protons in the target compound are distinct from the methylene signals in Rip-B’s phenethyl group .

Physicochemical Properties

Table 3: Comparative Physicochemical Parameters
Compound Molecular Weight (g/mol) LogP (Predicted) Solubility (aq) Reference
Target Compound ~353.4 ~3.5 Moderate (ether linkage) Inferred
4-Fluoro-N-isopropylbenzamide 195.2 ~2.8 High (small alkyl)
Rip-B 300.4 ~2.1 Low (bulky substituent)

Key Trends :

  • The phenoxyethoxy group in the target compound balances lipophilicity (LogP ~3.5) and aqueous solubility better than purely hydrophobic analogs (e.g., Rip-B).
  • Fluorinated derivatives exhibit higher solubility due to electronegativity and smaller size.

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